molecular formula C16H18N4OS B2678763 1-ethyl-3-methyl-6-phenethyl-5-thioxo-5,6-dihydro-1H-pyrazolo[4,3-d]pyrimidin-7(4H)-one CAS No. 2034382-23-3

1-ethyl-3-methyl-6-phenethyl-5-thioxo-5,6-dihydro-1H-pyrazolo[4,3-d]pyrimidin-7(4H)-one

Cat. No.: B2678763
CAS No.: 2034382-23-3
M. Wt: 314.41
InChI Key: NTSJLYLUXCCRJT-UHFFFAOYSA-N
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Description

1-Ethyl-3-methyl-6-phenethyl-5-thioxo-5,6-dihydro-1H-pyrazolo[4,3-d]pyrimidin-7(4H)-one is a synthetic compound belonging to the pyrazolo[4,3-d]pyrimidinone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 1-ethyl-3-methyl-6-phenethyl-5-thioxo-5,6-dihydro-1H-pyrazolo[4,3-d]pyrimidin-7(4H)-one involves multiple synthetic steps:

  • Synthesis of Intermediate Pyrazole: : The starting material, a substituted hydrazine, reacts with an appropriate β-keto ester under acidic conditions to form the pyrazole ring.

  • Formation of Pyrimidinone Ring: : This intermediate undergoes cyclization with a formamide derivative to yield the pyrazolo[4,3-d]pyrimidinone core.

  • Thioxo Group Introduction: : Conversion of the oxo group to a thioxo group is achieved by reacting with Lawesson's reagent or phosphorus pentasulfide.

  • Alkylation: : Finally, alkylation with ethyl iodide and methyl iodide under basic conditions introduces the ethyl and methyl groups, respectively.

Industrial Production Methods

For industrial-scale production, optimization of each step is crucial:

  • Hydrazine and β-keto ester reaction: : Performed in large reactors with precise temperature control.

  • Cyclization: : Use of continuous flow reactors to enhance efficiency.

  • Thioxo conversion: : Implementing advanced sulfurization techniques to reduce by-products.

  • Alkylation: : Employing bulk alkylating agents and automated systems for consistent yield.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-3-methyl-6-phenethyl-5-thioxo-5,6-dihydro-1H-pyrazolo[4,3-d]pyrimidin-7(4H)-one undergoes various chemical reactions:

  • Oxidation: : Can be oxidized to form sulfoxides or sulfones.

  • Reduction: : Reduction of the thioxo group back to an oxo group.

  • Substitution: : Halogenation and nitration reactions at the phenethyl group.

Common Reagents and Conditions

  • Oxidation: : Uses reagents like hydrogen peroxide or mCPBA under mild conditions.

  • Reduction: : Utilizes reagents such as lithium aluminum hydride (LiAlH₄) or Raney nickel.

  • Substitution: : Employs halogenating agents like NBS (N-Bromosuccinimide) or nitrating mixtures.

Major Products Formed

  • Oxidation: : Yields sulfoxides and sulfones.

  • Reduction: : Produces the corresponding ketone.

  • Substitution: : Forms halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

  • Catalysis: : Serves as a ligand in metal-catalyzed reactions due to its unique electronic properties.

  • Organic Synthesis: : Used as an intermediate in the synthesis of more complex organic molecules.

Biology

  • Enzyme Inhibition: : Acts as an inhibitor for specific enzymes, aiding in the study of enzyme mechanisms.

  • Biochemical Probes: : Utilized as a probe to investigate biological pathways.

Medicine

  • Drug Development: : Potentially useful in the design of new therapeutic agents due to its bioactivity.

  • Pharmacology: : Studied for its effects on various biological targets.

Industry

  • Material Science: : Application in the synthesis of novel materials with specific electronic or optical properties.

  • Agrochemicals: : Potential use in the development of new pesticides or herbicides.

Mechanism of Action

1-Ethyl-3-methyl-6-phenethyl-5-thioxo-5,6-dihydro-1H-pyrazolo[4,3-d]pyrimidin-7(4H)-one exerts its effects through several mechanisms:

  • Enzyme Binding: : Binds to the active sites of enzymes, inhibiting their activity.

  • Pathway Modulation: : Interferes with biochemical pathways by acting as a competitive or non-competitive inhibitor.

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-3-methyl-6-phenyl-5-thioxo-5,6-dihydro-1H-pyrazolo[4,3-d]pyrimidin-7(4H)-one: : Differs by the substitution at the 6-position (phenethyl vs. phenyl).

  • 1-ethyl-3-methyl-5-thioxo-5,6-dihydro-1H-pyrazolo[4,3-d]pyrimidin-7(4H)-one: : Lacks the phenethyl group.

Uniqueness

From synthesis to application, this compound is a versatile and valuable subject of scientific research, with promising potential across multiple fields.

Properties

IUPAC Name

1-ethyl-3-methyl-6-(2-phenylethyl)-5-sulfanylidene-4H-pyrazolo[4,3-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4OS/c1-3-20-14-13(11(2)18-20)17-16(22)19(15(14)21)10-9-12-7-5-4-6-8-12/h4-8H,3,9-10H2,1-2H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTSJLYLUXCCRJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)NC(=S)N(C2=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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